![molecular formula C19H15NO3 B15291046 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
HNMB can be synthesized through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-4-aminobenzoic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, under acidic conditions to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization .
Análisis De Reacciones Químicas
HNMB undergoes several types of chemical reactions, including:
Oxidation: HNMB can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of HNMB can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Aplicaciones Científicas De Investigación
HNMB has a wide range of applications in scientific research, including:
Chemistry: Used as a mechanochromic luminescent material for pressure sensing and mapping.
Biology: Helps in studying the effects of pressure on protein folding, blood flow, and cell migration.
Industry: Utilized in the development of flexible sensors compatible with various substrates and surfaces.
Mecanismo De Acción
The mechanochromic luminescent properties of HNMB are attributed to its aggregation-induced emission (AIE) behavior. When mechanical force is applied, the molecular structure of HNMB changes, leading to alterations in its luminescence properties such as emission wavelength, intensity, and lifetime. This change can be detected visually or with instruments, making HNMB an effective pressure sensor .
Comparación Con Compuestos Similares
HNMB is unique due to its combination of mechanochromic luminescence and AIE properties. Similar compounds include:
4-((2-hydroxy-1-naphthyl)methyleneamino)benzoic acid: Shares similar structural features but lacks the methyl group, affecting its luminescent properties.
2-hydroxy-1-naphthaldehyde derivatives: These compounds exhibit AIE properties but may not have the same mechanochromic luminescence as HNMB.
HNMB stands out due to its specific structural modifications that enhance its suitability for pressure sensing applications.
Propiedades
Fórmula molecular |
C19H15NO3 |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C19H15NO3/c1-12-10-14(19(22)23)6-8-17(12)20-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3,(H,22,23) |
Clave InChI |
HCGGUBXKKWXERU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)O)N=CC2=C(C=CC3=CC=CC=C32)O |
Solubilidad |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


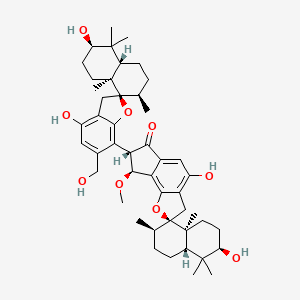
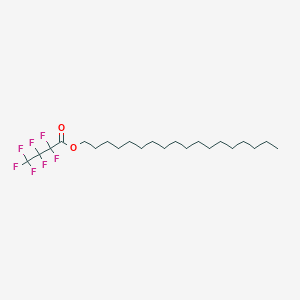
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

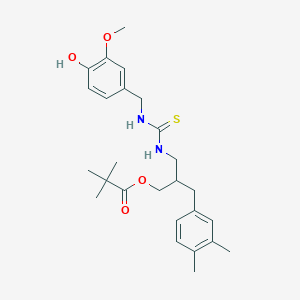
![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
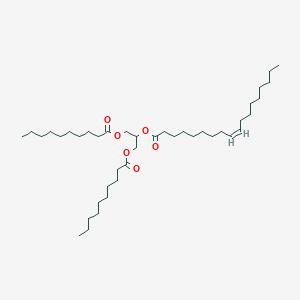
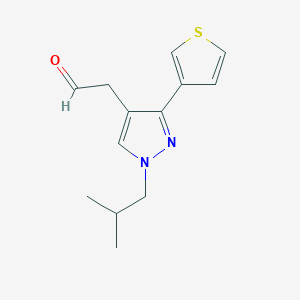
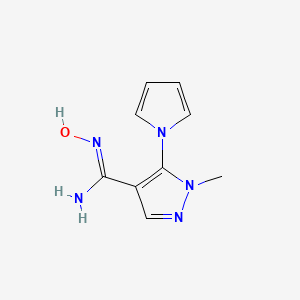
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)
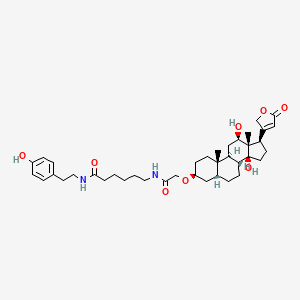

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)

